4-Bromo-2,2-dimethyloxolane
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Overview
Description
4-Bromo-2,2-dimethyloxolane is an organic compound with the molecular formula C₆H₁₁BrO
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,2-dimethyloxolane can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyloxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,2-dimethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to 2,2-dimethyloxolane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxolane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of 2,2-dimethyloxolane derivatives with various functional groups.
Reduction: 2,2-Dimethyloxolane.
Oxidation: Oxidized oxolane derivatives.
Scientific Research Applications
4-Bromo-2,2-dimethyloxolane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethyloxolane involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2,2-dimethyloxolane: Similar structure but with a chlorine atom instead of bromine.
2,2-Dimethyloxolane: Lacks the halogen substituent, leading to different reactivity and applications.
4-Bromo-2,2-dimethyl-1,3-dioxolane: Contains an additional oxygen atom in the ring structure.
Uniqueness: 4-Bromo-2,2-dimethyloxolane is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2,2-dimethyloxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2)3-5(7)4-8-6/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUVLTGFJSBYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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